1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Anticoagulant Hematology Blood Collection

Standard aminopolycarboxylates (EDTA, DTPA) fail in selective metal ion masking. 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) solves this via its distinct hexamethylene spacer. - Selectively masks Zn²⁺ without perturbing Pb-porphyrin complexation, enabling interference-free lead quantification in incineration ash leachates. - Fails to chelate Ca²⁺ sufficiently to prevent coagulation, making it an ideal negative control in coagulation studies. - Forms more stable Ce(IV) complexes than Th(IV), useful for nuclear fuel cycle separations. Supplied with full QA documentation for research use.

Molecular Formula C14H24N2O8
Molecular Weight 348.35 g/mol
CAS No. 1633-00-7
Cat. No. B1207964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diaminohexane-N,N,N',N'-tetraacetic acid
CAS1633-00-7
Synonyms1,6-hexanediamine-N,N,N',N'-tetraacetic acid
HDTA
Molecular FormulaC14H24N2O8
Molecular Weight348.35 g/mol
Structural Identifiers
SMILESC(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O
InChIInChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
InChIKeyYGDVXSDNEFDTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDTA: A Core Aminopolycarboxylate Chelator


1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (CAS 1633-00-7), also known as hexamethylenediaminetetraacetic acid (HDTA) or hexamethylenedinitrilotetraacetic acid, is a synthetic aminopolycarboxylic acid chelating agent. It features a central 1,6-diaminohexane backbone substituted with four carboxymethyl groups, providing six potential coordination sites for metal ions [1]. This structural motif places it within the well-studied class of polyaminocarboxylate chelators, which includes widely used analogs like EDTA and DTPA .

Why HDTA Cannot Be Replaced by EDTA/DTPA


Generic substitution of HDTA with common aminopolycarboxylates like EDTA or DTPA fails because the hexamethylene bridge in HDTA alters its chelation behavior in ways that are both quantitative and functional. Unlike EDTA, which acts as a potent anticoagulant by strongly chelating calcium, HDTA fails to prevent blood coagulation—a direct functional difference arising from its distinct metal-binding geometry and affinity [1]. In analytical applications, HDTA's longer spacer arm enables it to selectively mask interfering zinc ions without perturbing lead-porphyrin complexation, a capability not shared by EDTA or other in-class compounds [2]. Furthermore, its distinct thermodynamic stability constants with transition metals and lanthanides differ from those of EDTA and DTPA, making it a unique tool for metal ion speciation and separation [3].

Quantitative Differentiation of HDTA from Analogs


Anticoagulant Failure vs. EDTA and EGTA

In a direct comparative study evaluating EDTA analogs as anticoagulants, HDTA (hexamethylenediaminetetraacetic acid) failed to prevent blood coagulation, with coagulation occurring in under 30 minutes. This contrasts sharply with EDTA and EGTA, which both effectively chelate calcium and maintain anticoagulation [1]. The lack of anticoagulant activity in HDTA, despite its polyaminocarboxylate structure, highlights its unique metal-binding profile, which prevents it from substituting for EDTA in hematology applications [1].

Anticoagulant Hematology Blood Collection Coagulation

Selective Lead Detection Masking Zinc vs. EDTA

A patent for lead concentration determination reagents explicitly claims the use of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) as a selective masking agent. The reagent, containing a porphyrin derivative and HDTA at a concentration of 0.01 to 10 mmol/L, enables accurate spectrophotometric lead measurement in samples contaminated with zinc ions [1]. Without HDTA, zinc ions interfere by reacting with the porphyrin-based colorimetric reagent, precluding accurate lead quantification [1]. This selective masking is a property not attributed to EDTA or other common chelators in the same context, highlighting HDTA's unique utility in analytical method development.

Analytical Chemistry Lead Detection Spectrophotometry Interference Masking

Superior Ce(IV) Complex Stability Over Th(IV)

Spectrophotometric and pH-potentiometric studies determined the stability of the CeL complex (where L4- is the anion of hexamethylenediaminetetraacetic acid, HDTA). A direct comparison with the analogous ThL complex revealed that the stability of CeL is higher, a finding attributed to the high ion potential of Ce(IV) [1]. This quantitative difference in stability constants—though specific log K values are not provided in the abstract, the comparative relationship is explicit—indicates HDTA's preferential binding to Ce(IV) over Th(IV), a selectivity profile that may differ from EDTA and DTPA, which typically exhibit different trends in lanthanide/actinide complexation due to their smaller chelate ring sizes [1].

Lanthanide Chemistry Actinide Chemistry Stability Constant Cerium Thorium

Distinct Divalent Metal Stability vs. EDTA

The stability constants of HDTA complexes with Zn(II), Cd(II), Co(II), and Ni(II) have been determined [1]. While a direct quantitative comparison to EDTA is not provided in the abstract, the study establishes baseline log K values for HDTA with these metals [1]. As a class-level inference, the longer hexamethylene backbone in HDTA compared to EDTA's ethylene bridge is known to alter chelate ring size and stability, leading to different affinity orders across the transition metal series [1]. This means that for applications requiring precise metal ion control—such as in electroplating baths, textile dyeing, or analytical masking—the substitution of HDTA with EDTA could shift the equilibrium, potentially leading to suboptimal metal sequestration or unwanted side reactions.

Coordination Chemistry Stability Constants Transition Metals Chelation

Validated Application Scenarios for HDTA


Lead Detection in Environmental and Industrial Matrices

This application is directly validated by patent evidence [4]. HDTA is an essential component in a reagent kit for the spectrophotometric determination of lead. Its unique ability to selectively mask interfering zinc ions, without affecting the lead-porphyrin complexation, enables accurate lead quantification in complex samples such as incineration ash leachates. This scenario is ideal for environmental testing laboratories and industrial waste management facilities that require precise, interference-free lead monitoring [4].

Lanthanide/Actinide Separation by Ce(IV)/Th(IV) Stability

The quantitative finding that the HDTA complex of Ce(IV) is more stable than that of Th(IV) positions this compound as a valuable tool in radiochemistry and nuclear fuel cycle research [4]. Scientists developing separation protocols for cerium from thorium, or studying the fundamental coordination chemistry of tetravalent f-block elements, can utilize HDTA to achieve differential complexation. This application is relevant to nuclear waste processing, analytical radiochemistry, and the purification of lanthanides for advanced materials [4].

Hematology Controls Avoiding Anticoagulant Activity

The direct evidence showing that HDTA fails to prevent blood coagulation (coagulation in <30 minutes) makes it an ideal negative control or specialized reagent in coagulation research [4]. Unlike EDTA, which is a standard anticoagulant, HDTA can be used in studies where calcium-dependent coagulation pathways need to remain intact while still providing polyaminocarboxylate-mediated metal buffering for other ions. This is a specific, evidence-based use case that prevents the erroneous substitution of HDTA for EDTA in standard blood collection [4].

Chelate Ring Size Effect in Coordination Chemistry

The class-level inference regarding HDTA's distinct stability constants with transition metals positions it as a valuable comparator ligand in academic and industrial research [4]. By comparing the metal-binding properties of HDTA (with a hexamethylene bridge) to those of EDTA (with an ethylene bridge), researchers can quantify the effect of chelate ring size on complex stability, selectivity, and kinetics. This application is relevant for designing novel chelators for specific metal ions, optimizing industrial processes like metal plating or textile dyeing, and understanding metal transport in biological and environmental systems [4].

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